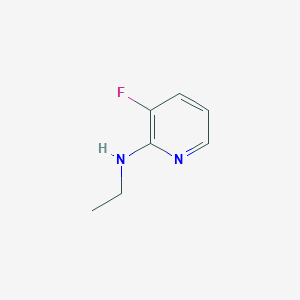

N-ethyl-3-fluoropyridin-2-amine

Descripción

Contextualization within Pyridine (B92270) Chemistry and Fluorinated Heterocycles Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and agrochemicals mdpi.com. The introduction of a fluorine atom into the pyridine ring, as seen in N-ethyl-3-fluoropyridin-2-amine, can significantly alter the molecule's physicochemical properties. Fluorine's high electronegativity and small size can influence factors such as pKa, dipole moment, metabolic stability, and binding affinity to biological targets plos.orgresearchgate.net. The study of fluorinated heterocycles has therefore become a burgeoning field, particularly in medicinal chemistry, where the strategic incorporation of fluorine is a key strategy for optimizing drug candidates plos.orgresearchgate.net.

The 2-aminopyridine (B139424) scaffold, a core component of N-ethyl-3-fluoropyridin-2-amine, is itself a privileged structure in drug discovery, known to exhibit a wide range of biological activities researchgate.netnih.gov. The combination of the aminopyridine and a fluorine substituent makes this compound a subject of interest for exploring new chemical space and developing novel bioactive molecules.

Historical Development and Scholarly Contributions to Aminopyridine Synthesis

The synthesis of aminopyridines has a rich history, with traditional methods such as the Chichibabin reaction and the substitution of halopyridines being historically significant. However, these methods often require harsh conditions and can suffer from poor regioselectivity. Modern synthetic chemistry has seen the development of more sophisticated and milder methods for the synthesis of aminopyridines.

Recent advancements include multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which offer more efficient and versatile routes to substituted aminopyridines mdpi.com. For instance, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-aryl and N-alkyl aminopyridines mdpi.com.

Current Research Imperatives and Unresolved Questions Pertaining to N-ethyl-3-fluoropyridin-2-amine

Current research on fluorinated aminopyridines is largely driven by the quest for new therapeutic agents plos.orgnih.gov. The unique properties imparted by the fluorine atom and the aminopyridine core make these compounds attractive for targeting a variety of biological pathways. A significant area of investigation is the exploration of their potential as anticancer, antibacterial, and antiviral agents mdpi.comresearchgate.netnih.gov.

Specifically for N-ethyl-3-fluoropyridin-2-amine, several key research questions remain open. The full extent of its biological activity profile is yet to be determined. Systematic screening against a broad range of biological targets could uncover novel therapeutic applications. Furthermore, a deeper understanding of its structure-activity relationship (SAR) is needed. Investigating how modifications to the ethylamino group or the position of the fluorine atom affect its biological and chemical properties would be a valuable line of inquiry.

Another unresolved aspect is the optimization of its synthesis. While general methods for aminopyridine synthesis exist, developing a high-yield, scalable, and cost-effective synthesis specifically for N-ethyl-3-fluoropyridin-2-amine would be crucial for its further study and potential commercial application.

Overview of Relevant Theoretical Frameworks and Experimental Approaches

The study of N-ethyl-3-fluoropyridin-2-amine and related compounds employs a combination of theoretical and experimental techniques.

Theoretical Frameworks: Computational chemistry plays a significant role in understanding the properties of fluorinated aminopyridines. Density Functional Theory (DFT) is a powerful tool for calculating molecular geometries, electronic structures, and spectroscopic properties researchgate.netresearchgate.net. These calculations can provide insights into the molecule's reactivity, stability, and potential interactions with biological macromolecules. For example, theoretical studies on aminopyridines have been used to analyze their charge density distribution and vibrational spectra, aiding in the interpretation of experimental data researchgate.net.

Experimental Approaches: The synthesis and characterization of N-ethyl-3-fluoropyridin-2-amine rely on standard organic chemistry techniques. Synthesis would likely involve multi-step sequences monitored by techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Purification is typically achieved through column chromatography or recrystallization.

Structural elucidation and characterization are carried out using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for determining the precise connectivity of atoms. Infrared (IR) spectroscopy provides information about the functional groups present, while mass spectrometry (MS) confirms the molecular weight.

Data Tables

Table 1: Physicochemical Properties of N-ethyl-3-fluoropyridin-2-amine

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | uni.lu |

| Molecular Weight | 140.16 g/mol | uni.lu |

| XLogP3 | 1.3 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 1 | uni.lu |

| Exact Mass | 140.074978 g/mol | uni.lu |

| Monoisotopic Mass | 140.074978 g/mol | uni.lu |

| Topological Polar Surface Area | 38.9 Ų | uni.lu |

| Heavy Atom Count | 10 | uni.lu |

| Formal Charge | 0 | uni.lu |

| Complexity | 129 | uni.lu |

| Isotope Atom Count | 0 | uni.lu |

| Defined Atom Stereocenter Count | 0 | uni.lu |

| Undefined Atom Stereocenter Count | 0 | uni.lu |

| Defined Bond Stereocenter Count | 0 | uni.lu |

| Undefined Bond Stereocenter Count | 0 | uni.lu |

| Covalently-Bonded Unit Count | 1 | uni.lu |

| Compound Is Canonicalized | Yes | uni.lu |

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H9FN2 |

|---|---|

Peso molecular |

140.16 g/mol |

Nombre IUPAC |

N-ethyl-3-fluoropyridin-2-amine |

InChI |

InChI=1S/C7H9FN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) |

Clave InChI |

QODOIXVXZFBNMK-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=C(C=CC=N1)F |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Elucidation of N Ethyl 3 Fluoropyridin 2 Amine

Classical and Retrosynthetic Strategies for N-ethyl-3-fluoropyridin-2-amine

Established synthetic routes to N-substituted aminopyridines often rely on foundational organic reactions, primarily nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The retrosynthesis and optimization of these pathways are critical for efficient and scalable production.

Strategic Disconnections and Precursor Derivations

A logical retrosynthetic analysis of N-ethyl-3-fluoropyridin-2-amine identifies two primary disconnection points. The most straightforward disconnection is the carbon-nitrogen bond between the ethyl group and the amine, leading back to the key intermediate, 2-amino-3-fluoropyridine (B1272040). A more fundamental disconnection breaks the C2-N bond of the pyridine (B92270) ring, suggesting precursors such as a 2-halo-3-fluoropyridine and ethylamine (B1201723).

The synthesis of the crucial precursor, 2-amino-3-fluoropyridine, can be approached from several angles. One patented method involves starting with 2,3-difluoro-5-chloropyridine, which undergoes an ammoniation reaction with ammonia (B1221849) water, followed by a reduction to remove the chlorine atom, yielding the desired product. google.compatsnap.com This process is advantageous due to its relatively simple steps and the availability of the starting materials. patsnap.com

Another route to a similar scaffold involves the reduction of a nitro-substituted pyridine. For instance, the synthesis of the isomeric 3-amino-2-(ethylamino)-6-fluoropyridine (B8373451) is achieved by the catalytic hydrogenation of 2-(ethylamino)-6-fluoro-3-nitropyridine using a Palladium on carbon (Pd/C) catalyst. This classical nitro group reduction is a high-yielding and reliable transformation that could be adapted for related isomers.

The synthesis of precursors can also begin from more basic building blocks like quinolinic acid. A multi-step process involving anhydrization, esterification, ammoniation, amino fluorination, and ester group reduction has been developed to produce 3-fluoropyridine-2-methanol, a versatile intermediate that could be further functionalized to obtain the desired amine. google.com

Table 1: Selected Precursor Synthesis Strategies

| Target Precursor | Starting Material(s) | Key Transformation(s) | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Amino-3-fluoropyridine | 2,3-difluoro-5-chloropyridine, Ammonia | Ammoniation, Reduction | 77.5% (overall) | patsnap.com |

| 3-Fluoropyridine-2-methanol | Quinolinic acid | Anhydrization, Esterification, Fluorination, Reduction | High | google.com |

Optimization of Established Reaction Pathways and Conditions

The optimization of reaction conditions is paramount for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of aminopyridines, key parameters include the choice of catalyst, solvent, temperature, and reaction time.

In the context of multicomponent reactions for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives, which share a similar structural core, extensive optimization studies have been performed. For example, the reaction of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) can be catalyzed by nanostructured diphosphate (B83284) Na₂CaP₂O₇. mdpi.com The optimization of this reaction involved screening various solvents, catalyst amounts, and temperatures. mdpi.com It was found that solvent-free conditions at 80°C with a 20% catalyst loading provided the highest yield in the shortest time. mdpi.comresearchgate.net

Table 2: Optimization of Catalyst Amount for a Model Aminopyridine Synthesis

| Entry | Catalyst Amount (g) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 0 (none) | 120 | Trace | mdpi.com |

| 2 | 0.01 | 90 | 45 | mdpi.com |

| 3 | 0.02 | 60 | 63 | mdpi.com |

| 4 | 0.03 | 45 | 75 | mdpi.com |

| 5 | 0.04 | 35 | 88 | mdpi.com |

| 6 | 0.05 | 30 | 94 | mdpi.comresearchgate.net |

| 7 | 0.06 | 30 | 94 | mdpi.com |

Data from a model reaction for the synthesis of 2-amino-3-cyanopyridine 5a. mdpi.comresearchgate.net

Similarly, for Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling method, optimization involves the careful selection of the palladium precursor, the phosphine (B1218219) ligand, and the base. The synthesis of N-arylpyrimidin-2-amines, for example, was optimized using dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base in refluxing toluene. mdpi.com Such conditions could be directly translated and optimized for the coupling of 2-chloro-3-fluoropyridine (B99640) with ethylamine.

Novel and Sustainable Synthetic Protocols for N-ethyl-3-fluoropyridin-2-amine

Recent research has focused on developing more sustainable and efficient synthetic methods that avoid harsh conditions and expensive or toxic reagents.

Exploration of Transition Metal-Free Amination Reactions

To circumvent the cost and toxicity associated with transition metals like palladium, metal-free amination strategies have gained significant attention. An efficient, catalyst-free method has been developed for the synthesis of 2-aminopyridine (B139424) derivatives starting from 2-fluoropyridine (B1216828). rsc.org This approach utilizes acetamidine (B91507) hydrochloride as an inexpensive ammonia source, proceeding through nucleophilic substitution and subsequent hydrolysis to yield the aminopyridine with high chemoselectivity. rsc.org This method is particularly relevant for the synthesis of N-ethyl-3-fluoropyridin-2-amine from a precursor like 2,3-difluoropyridine (B50371), where ethylamine could act as the nucleophile.

Another innovative metal-free approach uses solvated electrons generated from granulated lithium and sonication to activate aryl halides for amination. nih.gov This method is effective for a broad range of neutral, electron-rich, and electron-deficient aryl halides and operates under near-ambient conditions, supporting a radical-nucleophilic substitution (SRN1) mechanism. nih.gov Furthermore, fluoride (B91410) ions themselves can catalyze the N-C bond formation between trimethylsilyl-protected heterocycles and electron-deficient fluoroarenes, providing a very mild, metal-free pathway to N-arylheterocycles. nih.gov

Green Chemistry Principles in N-ethyl-3-fluoropyridin-2-amine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of aminopyridines, this can be achieved by using environmentally benign solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.

The visible-light-induced C–H amination of imidazo[1,2-a]pyridines using micellar catalysis is a prime example of green chemistry in action. nih.gov By using an amphiphilic surfactant in water, nano-micelles are formed that act as micro-reactors, allowing the reaction to proceed in an aqueous medium. This approach avoids volatile organic solvents and often allows for lower reaction temperatures. nih.gov The use of water or ethanol (B145695) as a solvent, as seen in several patented procedures, also aligns with green chemistry principles. google.comnih.gov Catalyst-free systems, such as the thermal SNAr reactions of fluoropyridines, are inherently greener as they eliminate the need for metal catalysts and ligands, simplifying purification and reducing waste. rsc.org

Photochemical Approaches to Pyridine Amination

Photochemical methods represent a frontier in synthetic organic chemistry, offering mild and highly selective ways to form new bonds. A recently developed method for the C3-amination of pyridines utilizes a dearomatization-rearomatization sequence involving Zincke imine intermediates. nih.govchemrxiv.org In this process, a Zincke imine, formed from the pyridine starting material, undergoes a photochemical reaction with an amidyl radical. nih.govresearchgate.net The amidyl radical is generated from an N-aminopyridinium salt in the presence of a photocatalyst, such as fac-Ir(ppy)₃, under blue LED irradiation. researchgate.net

Table 3: Optimized Conditions for Photocatalytic C3-Amination of Pyridines

| Parameter | Condition A | Condition B | Reference |

|---|---|---|---|

| Photocatalyst | fac-Ir(ppy)₃ (2 mol%) | fac-Ir(ppy)₃ (2 mol%) | researchgate.net |

| Amine Source | N-aminopyridinium salt (1.5 equiv.) | N-aminopyridinium salt (1.5 equiv.) | researchgate.net |

| Solvent | DMSO/MeCN (1:1) | dry MeCN | researchgate.net |

| Temperature | 0 °C | 0 °C | researchgate.net |

| Light Source | 405 nm LED (2.4 W) | 405 nm LED (4.8 W) | researchgate.net |

| Rearomatization | sat. NH₄OAc in EtOH, 65 °C | sat. NH₄OAc in EtOH, 65 °C | researchgate.net |

Mechanistic studies confirm that the reaction proceeds through radical intermediates, which explains the high regioselectivity for the C3 position. nih.govresearchgate.net While this specific method targets the C3 position, the underlying principles of using light to generate reactive intermediates under mild conditions hold significant promise for developing novel, selective amination strategies for other positions on the pyridine ring, including the synthesis of C2-aminated products like N-ethyl-3-fluoropyridin-2-amine.

Detailed Mechanistic Investigations of N-ethyl-3-fluoropyridin-2-amine Formation

The synthesis of N-ethyl-3-fluoropyridin-2-amine, a substituted aminopyridine, is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). The specific electronic properties of the fluoropyridine ring, combined with the nature of the amine and the base employed, dictate the reaction's feasibility and outcome. A detailed examination of the underlying mechanisms provides insight into the formation of this C-N bond.

Nucleophilic Aromatic Substitution Mechanisms on Fluoropyridines

The formation of N-ethyl-3-fluoropyridin-2-amine from a suitable precursor, such as 2,3-difluoropyridine and ethylamine, proceeds via the nucleophilic aromatic substitution (SNAr) pathway. This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group. wikipedia.org

The key features of the SNAr mechanism in the context of fluoropyridines are:

Activation of the Pyridine Ring : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen atom acts as a powerful electron-withdrawing group, which activates the ring towards attack by nucleophiles, particularly at the ortho (C2, C6) and para (C4) positions. wikipedia.orgnih.gov

Addition of the Nucleophile : The reaction is initiated by the attack of the nucleophile (in this case, the ethylamide anion generated in situ) on the carbon atom bearing the leaving group (fluorine). This addition step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

Role of the Leaving Group : Fluorine is an effective leaving group in SNAr reactions. Despite being the most electronegative halogen, its small size and the high polarity of the C-F bond make the carbon atom highly electrophilic and susceptible to nucleophilic attack. In many cases, fluorine is a better leaving group than other halogens in SNAr, a contrast to SN1/SN2 reactions.

Elimination and Aromatization : The Meisenheimer complex is unstable and rapidly rearomatizes by expelling the fluoride leaving group, yielding the final substituted product, N-ethyl-3-fluoropyridin-2-amine.

The substitution typically occurs at the 2-position of the pyridine ring, which is highly activated by the adjacent ring nitrogen. Late-stage functionalization studies have shown that 3-substituted pyridines can undergo fluorination selectively at the 2-position, creating substrates primed for SNAr reactions. nih.gov This high selectivity is attributed to the strong activation provided by the ring nitrogen. nih.gov

Role of Lithium Amides and Other Bases in Amination Reactivity

The choice of base is critical in the amination of fluoropyridines as it is responsible for generating the active nucleophile from the relatively non-nucleophilic ethylamine.

Lithium Amides: Lithium amides, such as lithium diisopropylamide (LDA) or those generated in situ by reacting an amine with an organolithium reagent like n-butyllithium, are highly effective for promoting the amination of fluoropyridines. researchgate.net Treating 2-fluoropyridine with a lithium amide can lead to complete conversion under mild conditions (e.g., room temperature) without the need for a transition-metal catalyst. researchgate.net The primary role of the base is to deprotonate ethylamine to form the much more potent nucleophile, lithium ethylamide (LiNHEt). The reaction proceeds as follows:

Deprotonation: CH₃CH₂NH₂ + R-Li → CH₃CH₂NHLi + R-H

Nucleophilic Attack: The resulting lithium ethylamide then acts as the nucleophile in the SNAr mechanism described above.

Other Base Systems: While lithium amides are effective, alternative base systems have been developed. A notable system involves the use of sodium hydride (NaH) in the presence of an iodide salt, such as lithium iodide (LiI). researchgate.netntu.edu.sg This composite base system has been shown to mediate the C2-amination of pyridines, a variant of the classic Chichibabin reaction, under milder conditions than traditionally required. ntu.edu.sg The NaH-LiI system enhances the Brønsted basicity of the hydride, facilitating the deprotonation of primary amines and enabling their subsequent reaction with the pyridine ring. ntu.edu.sgorgsyn.org

The table below summarizes the conditions for different base systems used in pyridine amination.

| Base System | Substrate Example | Amine | Conditions | Yield | Reference |

| Lithium Amide | 2-Fluoropyridine | Various | Room Temp, 2h | Good | researchgate.net |

| NaH / LiI | Pyridine | n-Butylamine | 65 °C, 18h | 95% | ntu.edu.sg |

| NaH only | Pyridine | n-Butylamine | 65 °C, 18h | Low Conversion | ntu.edu.sg |

This data highlights the crucial role of the activating base, showing that a strong base like a lithium amide or an enhanced basicity system like NaH/LiI is necessary for efficient C-N bond formation. researchgate.netntu.edu.sg

Kinetic and Thermodynamic Considerations in C-N Bond Formation

The formation of the C-N bond in the synthesis of N-ethyl-3-fluoropyridin-2-amine is governed by both kinetic and thermodynamic factors. The construction of C-N bonds is a significant challenge in organic chemistry, and understanding these principles is key to optimizing reaction conditions. rsc.org

Kinetic Factors: The rate of the SNAr reaction is influenced by several factors:

Leaving Group Ability: In SNAr reactions on activated aromatic systems, the rate often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attacked carbon more electrophilic. A kinetic study on the reaction of various fluoropyridines with methoxide (B1231860) ions confirmed their high reactivity. acs.org

Nucleophile Strength: The rate is directly proportional to the concentration and nucleophilicity of the attacking species. The deprotonation of ethylamine to ethylamide by a strong base like lithium amide dramatically increases the nucleophile's strength, thereby accelerating the reaction. researchgate.net

Ring Substituents: The presence of electron-withdrawing groups on the pyridine ring, in addition to the ring nitrogen itself, stabilizes the Meisenheimer intermediate and lowers the activation energy, increasing the reaction rate. Conversely, electron-donating groups would deactivate the ring and slow the reaction.

The table below presents a conceptual summary of factors influencing the kinetics of C-N bond formation on fluoropyridines.

| Factor | Influence on Reaction Rate | Rationale |

| Leaving Group | F > Cl > Br > I | The high electronegativity of Fluorine makes the target carbon more electrophilic, accelerating the rate-determining nucleophilic attack. acs.org |

| Base Strength | Stronger base leads to faster reaction | A stronger base more effectively generates the highly nucleophilic amide anion from the precursor amine. researchgate.net |

| Ring Activation | Electron-withdrawing groups accelerate the reaction | Stabilization of the negative charge in the Meisenheimer intermediate lowers the activation energy. wikipedia.org |

Theoretical and Computational Chemistry Studies on N Ethyl 3 Fluoropyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of N-ethyl-3-fluoropyridin-2-amine would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield key data such as bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry of N-ethyl-3-fluoropyridin-2-amine, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set), is presented below. Please note that these are illustrative values and are not based on actual published research.

Hypothetical Optimized Geometric Parameters for N-ethyl-3-fluoropyridin-2-amine (Data is illustrative and not from a published study)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N(amine) | 1.37 |

| C2-N(ring) | 1.35 |

| C3-F | 1.36 |

| N(amine)-C(ethyl) | 1.46 |

| Bond Angles (°) | |

| N(ring)-C2-N(amine) | 118.0 |

| C2-C3-F | 119.5 |

| C2-N(amine)-C(ethyl) | 121.0 |

| Dihedral Angles (°) | |

| N(ring)-C2-N(amine)-C(ethyl) | 180.0 (planar) or non-planar depending on steric hindrance |

Furthermore, DFT calculations would provide information on the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Hypothetical Electronic Properties of N-ethyl-3-fluoropyridin-2-amine (Data is illustrative and not from a published study)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Ab Initio Methods for Reaction Pathway Prediction and Energy Minima

For higher accuracy, particularly in predicting reaction pathways and determining the energies of various isomers and transition states, ab initio methods could be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, would provide more reliable energy profiles for potential reactions involving N-ethyl-3-fluoropyridin-2-amine.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility over time.

Analysis of Rotational Barriers and Dynamic Behavior

An MD simulation of N-ethyl-3-fluoropyridin-2-amine would reveal the rotational dynamics of the ethyl group attached to the amine. By calculating the potential energy as a function of the dihedral angle around the C2-N(amine) bond, the rotational energy barrier could be determined. This information is crucial for understanding the molecule's conformational preferences and how easily it can adopt different shapes.

Intermolecular Interactions in Non-Biological Environments

MD simulations are also invaluable for studying how N-ethyl-3-fluoropyridin-2-amine interacts with itself and with solvent molecules in non-biological environments. By analyzing the radial distribution functions and calculating interaction energies, one could understand the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern its physical properties like solubility and boiling point.

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is in elucidating the mechanisms of chemical reactions. For N-ethyl-3-fluoropyridin-2-amine, this could involve modeling its behavior in various reactions, such as electrophilic or nucleophilic substitutions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. For instance, a hypothetical study could investigate the mechanism of a substitution reaction on the pyridine (B92270) ring, identifying the intermediates and the rate-determining step.

Hypothetical Transition State Properties for a Reaction of N-ethyl-3-fluoropyridin-2-amine (Data is illustrative and not from a published study)

| Property | Value |

|---|---|

| Activation Energy (kcal/mol) | 25 |

| Key Bond Length in Transition State (Å) | (e.g., C-Nu bond being formed) 2.1 |

| Imaginary Frequency (cm-1) | -450 |

Energy Profiles for Amination and Fluorination Processes

The synthesis of N-ethyl-3-fluoropyridin-2-amine can be envisioned through sequential fluorination and amination (specifically, N-ethylation) steps. Density Functional Theory (DFT) is a powerful method used to calculate the energetics of these reaction pathways, including the structures of transition states and intermediates. nih.gov

The fluorination step likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, passing through a high-energy intermediate known as a Meisenheimer complex before expelling a leaving group. mdpi.com Computational methods can model this process, providing a detailed energy profile. The activation energy (ΔG‡) for the formation of the Meisenheimer complex is typically the rate-determining step, and its calculation is crucial for predicting reaction feasibility. nih.gov For pyridine systems, the position of the electron-withdrawing and electron-donating groups significantly influences the energy barrier of the SNAr reaction. nih.gov

The N-ethylation of the precursor, 2-amino-3-fluoropyridine (B1272040), is expected to follow a bimolecular nucleophilic substitution (SN2) pathway or a related mechanism. In this step, the nitrogen atom of the amino group acts as a nucleophile, attacking an ethylating agent. Computational studies on the N-alkylation of aminopyridines have shown that the reaction selectively occurs on the exocyclic amino group rather than the ring nitrogen. researchgate.net Energy profile calculations can confirm the favorability of this pathway by comparing the activation energies for alkylation at different nitrogen atoms.

Below is a hypothetical data table, based on typical values for similar reactions, illustrating the calculated energy profiles for plausible synthetic steps leading to N-ethyl-3-fluoropyridin-2-amine.

| Reaction Step | Plausible Reactants | Predicted Mechanism | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG_rxn) (kcal/mol) |

|---|---|---|---|---|

| Fluorination | 2-Amino-3-chloropyridine + F⁻ | SNAr | +22.5 | -5.0 |

| N-Ethylation | 2-Amino-3-fluoropyridine + CH₃CH₂I | SN2 | +18.0 | -2.5 |

Prediction of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity

Regioselectivity is a critical aspect of the synthesis of substituted pyridines. Computational chemistry provides robust methods for predicting the most likely site of reaction when multiple possibilities exist. This is often achieved by analyzing the electronic properties of the substrate or by comparing the activation energies for attacks at different positions. mdpi.comnih.gov

In a potential synthesis starting from a di-halogenated pyridine, such as 2-amino-3,5-dichloropyridine, the regioselectivity of the initial fluorination would be paramount. The existing amino group at the C2 position is an electron-donating group, which influences the electronic distribution of the pyridine ring. DFT calculations can reveal which of the chlorine atoms (at C3 or C5) is more susceptible to nucleophilic attack. This is often predicted by examining the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), where a larger coefficient indicates a more electrophilic site, or by calculating the activation energy for substitution at each position. mdpi.comwuxiapptec.com For unsymmetrical dichloropyrazines, it has been shown that an electron-donating group directs nucleophilic attack to the position furthest from it electronically. nih.gov

The subsequent N-ethylation of 2-amino-3-fluoropyridine presents another regioselectivity challenge: will the ethyl group attach to the exocyclic amino nitrogen (N2) or the pyridine ring nitrogen (N1)? Experimental and computational studies on similar systems, such as the alkylation of 2-aminopyridine (B139424), consistently show a high degree of selectivity for the exocyclic amino group. researchgate.net This preference can be explained computationally by comparing the stability of the transition states for the two possible alkylation pathways. The transition state leading to N-ethylation at the N2 position is generally found to be lower in energy.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, N-ethyl-3-fluoropyridin-2-amine, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its direct synthesis. While computational methods are widely used to predict the stereochemical outcome of reactions that do produce chiral molecules, this aspect is not relevant for the specified compound. nih.govmdpi.com

The following table summarizes the predicted regiochemical outcomes for the synthesis based on computational principles.

| Reaction Step | Potential Reaction Sites | Predicted Outcome | Theoretical Rationale | Predicted Relative Energy (ΔΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Fluorination of a 2-amino-3,X-dihalopyridine precursor | C3 vs. C-X | Substitution at C3 is favored | Electronic influence of the C2-amino group activating the C3 position for SNAr. | > 3.0 (favoring C3) |

| N-Ethylation of 2-amino-3-fluoropyridine | Exocyclic Amino (N2) vs. Ring Nitrogen (N1) | N2 Alkylation is favored | Higher nucleophilicity of the exocyclic amino group and greater stability of the corresponding transition state. researchgate.net | > 5.0 (favoring N2) |

Advanced Spectroscopic and Analytical Methodologies in Research on N Ethyl 3 Fluoropyridin 2 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-ethyl-3-fluoropyridin-2-amine, NMR provides detailed information about the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional structure. The presence of various nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N) makes it particularly amenable to a wide range of NMR experiments.

While 1D NMR spectra (¹H and ¹³C) offer primary structural information, complex molecules often exhibit signal overlap, making unambiguous assignments difficult. Multi-dimensional NMR techniques, such as 2D-NMR, resolve these ambiguities by correlating signals across different nuclei. nih.gov For N-ethyl-3-fluoropyridin-2-amine, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H-¹H COSY: This experiment would reveal proton-proton couplings within the molecule, for example, confirming the connectivity between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group, and identifying adjacent protons on the pyridine (B92270) ring.

¹H-¹³C HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). This is crucial for distinguishing between the aromatic C-H signals and the aliphatic signals of the ethyl group. acs.org

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom. nih.govspectralservice.de The chemical shift and coupling constants (e.g., ¹⁹F-¹H and ¹⁹F-¹³C couplings) provide further structural confirmation.

The following table presents predicted NMR data for N-ethyl-3-fluoropyridin-2-amine, which serves as a basis for experimental verification.

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity & Couplings |

| ¹H | Pyridine H-4 | 7.2-7.4 | Doublet of doublets (dd) |

| Pyridine H-5 | 6.8-7.0 | Triplet of doublets (td) | |

| Pyridine H-6 | 7.8-8.0 | Doublet (d) | |

| N-H | 4.5-5.5 | Broad singlet (s) or triplet (t) | |

| -CH₂- | 3.3-3.5 | Quartet (q) | |

| -CH₃ | 1.2-1.4 | Triplet (t) | |

| ¹³C | Pyridine C2 | 150-155 (d, J(C-F) large) | Doublet due to C-F coupling |

| Pyridine C3 | 140-145 (d, J(C-F) large) | Doublet due to C-F coupling | |

| Pyridine C4 | 120-125 | Singlet or small doublet | |

| Pyridine C5 | 115-120 | Singlet or small doublet | |

| Pyridine C6 | 145-150 | Singlet or small doublet | |

| -CH₂- | 38-42 | Singlet | |

| -CH₃ | 14-16 | Singlet | |

| ¹⁹F | Pyridine F-3 | -120 to -140 | Multiplet due to coupling with H-4 and H-2 (if present) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs like fluoropyridines and N-alkylanilines. Actual experimental values may vary.

In-situ NMR spectroscopy is a powerful method for studying reaction mechanisms and kinetics directly within the NMR tube, providing real-time data on the consumption of reactants, formation of products, and detection of transient intermediates. caister.com In the synthesis of N-ethyl-3-fluoropyridin-2-amine, which could for example be formed via nucleophilic aromatic substitution on a di-fluorinated pyridine, in-situ NMR would be highly effective.

Researchers can monitor the reaction by observing the disappearance of the starting material's signals and the concurrent appearance of the product's signals. caister.com For instance, by integrating the characteristic peaks over time, one can determine reaction rates and orders. Furthermore, this technique can identify and characterize short-lived intermediates that might otherwise be undetectable, offering crucial insights into the reaction pathway. The ability to track both ¹H and ¹⁹F nuclei simultaneously would be particularly advantageous, providing a comprehensive view of the substitution process. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and essential for identifying functional groups and confirming molecular structure. spectralservice.de

Each functional group within N-ethyl-3-fluoropyridin-2-amine has characteristic vibrational frequencies. The assignment of these bands in the IR and Raman spectra provides direct evidence for the presence of these groups.

N-H Vibrations: The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The N-H bending vibration typically occurs around 1500-1600 cm⁻¹.

C-F Vibrations: The C-F stretching vibration is a strong absorption in the IR spectrum, typically found in the 1150-1250 cm⁻¹ range. researchgate.net Its exact position can be influenced by the electronic nature of the pyridine ring.

Aromatic Ring Vibrations: The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. Aromatic C-H stretching bands are observed above 3000 cm⁻¹.

Aliphatic C-H Vibrations: The ethyl group will show symmetric and asymmetric C-H stretching vibrations in the 2850-2970 cm⁻¹ region. nih.gov

The complete IR and Raman spectra serve as a molecular "fingerprint" for N-ethyl-3-fluoropyridin-2-amine. Any modification to the molecule, such as further substitution or salt formation, would result in predictable shifts in the spectra, making vibrational spectroscopy a useful tool for monitoring chemical transformations and identifying derivatives. For example, protonation of the pyridine nitrogen would introduce new bands and shift existing ring vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Medium, Sharp |

| Secondary Amine (N-H) | Bending | 1500 - 1600 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (ethyl) | Stretching | 2850 - 2970 | Strong |

| Aromatic C=C, C=N | Ring Stretching | 1400 - 1650 | Strong to Medium |

| C-F | Stretching | 1150 - 1250 | Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For N-ethyl-3-fluoropyridin-2-amine (C₇H₉FN₂), the monoisotopic mass is approximately 140.07 Da. uni.lu In an MS experiment, the molecular ion peak ([M]⁺) would be observed at m/z 140. Due to the presence of two nitrogen atoms, the molecular ion peak adheres to the nitrogen rule (an even number of nitrogen atoms results in an even nominal molecular weight). A common adduct in electrospray ionization (ESI) is the protonated molecule, [M+H]⁺, which would appear at m/z 141. uni.lu

The fragmentation of N-ethyl-3-fluoropyridin-2-amine under electron impact (EI) ionization is expected to follow pathways typical for alkyl-substituted amines and pyridines. libretexts.org The most characteristic fragmentation for aliphatic amines is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group would result in a prominent fragment ion at m/z 125 ([M-15]⁺). This is often a major peak in the spectrum of N-ethyl amines.

Loss of Ethylene (B1197577): A rearrangement reaction could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment corresponding to 3-fluoropyridin-2-amine at m/z 112 ([M-28]⁺).

Ring Fragmentation: The pyridine ring itself can fragment, although this often requires higher energy. Loss of HCN (27 Da) or other small neutral molecules from the ring fragments is also possible.

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₇H₉FN₂]⁺ | 140.07 | Molecular Ion |

| [M+H]⁺ | [C₇H₁₀FN₂]⁺ | 141.08 | Protonated Molecular Ion |

| [M-CH₃]⁺ | [C₆H₇FN₂]⁺ | 125.06 | Alpha-cleavage, loss of methyl radical |

| [M-C₂H₄]⁺ | [C₅H₅FN₂]⁺ | 112.04 | Loss of ethylene via rearrangement |

| [M-C₂H₅]⁺ | [C₅H₄FN₂]⁺ | 111.04 | Loss of ethyl radical |

Data sourced from predicted values on PubChem and general fragmentation principles. uni.ludocbrown.info

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For N-ethyl-3-fluoropyridin-2-amine, with a chemical formula of C7H9FN2, the theoretical monoisotopic mass is 140.07498 Da. uni.lu An HRMS analysis would be expected to yield an experimental mass value that is in very close agreement with this theoretical mass, typically with a mass error of less than 5 parts per million (ppm). This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

In a typical workflow, the compound would be introduced into an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography (LC) system. The instrument would be calibrated to ensure high mass accuracy. The resulting mass spectrum would show the protonated molecule, [M+H]+, with a measured m/z value extremely close to 141.08226. uni.lu The confirmation of this accurate mass is a critical step in the validation of the compound's identity.

Table 1: Predicted HRMS Data for N-ethyl-3-fluoropyridin-2-amine Adducts

| Adduct | Predicted m/z |

| [M+H]+ | 141.08226 |

| [M+Na]+ | 163.06420 |

| [M-H]- | 139.06770 |

| [M+NH4]+ | 158.10880 |

| [M+K]+ | 179.03814 |

| Data sourced from predicted values. uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of interest (in this case, the [M+H]+ ion of N-ethyl-3-fluoropyridin-2-amine at m/z 141.08) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

While specific experimental MS/MS data for N-ethyl-3-fluoropyridin-2-amine is not available, likely fragmentation pathways can be predicted based on its structure. Common fragmentation patterns for N-alkylated aminopyridines involve cleavages of the N-ethyl group and fragmentation of the pyridine ring.

Potential Fragmentation Pathways:

Loss of ethylene: A common fragmentation for ethylamines is the loss of an ethylene molecule (C2H4, 28 Da), which would result in a fragment ion at m/z 113.06.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the ethyl group could lead to the formation of a stable iminium ion.

Pyridine ring fragmentation: The pyridine ring itself can undergo characteristic cleavages, although this often requires higher collision energies.

A detailed analysis of the MS/MS spectrum would allow for the piecing together of the molecular structure, confirming the connectivity of the ethyl group to the amino position on the fluoropyridine ring.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Analysis of N-ethyl-3-fluoropyridin-2-amine and its Co-crystals/Salts

To date, the single-crystal X-ray structure of N-ethyl-3-fluoropyridin-2-amine has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. However, obtaining such a structure would be a primary goal in its comprehensive characterization. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve and refine the crystal structure.

The resulting data would provide precise atomic coordinates, bond lengths, and bond angles. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. For instance, the amine proton could form hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of dimers or extended chains in the crystal lattice.

In the absence of data for the target compound, the crystallographic data for a related fluorinated aminopyridine derivative, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, can serve as an illustrative example of the type of information obtained from such an analysis. researchgate.netresearchgate.net

Table 2: Example Crystal Data and Structure Refinement Parameters for a Fluorinated Aminopyridine Derivative

| Parameter | Value |

| Empirical formula | C11H10F4N2O2 |

| Formula weight | 278.21 |

| Temperature (K) | 106 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| Unit cell dimensions | a = 6.8588(1) Å, b = 10.7797(2) Å, c = 15.7707(2) Å |

| Volume (ų) | 1165.74(3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.585 |

| R-factor | 0.035 |

| Data from the analysis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. researchgate.netresearchgate.net |

Investigation of Polymorphism and Crystallographic Features

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. An investigation into the polymorphism of N-ethyl-3-fluoropyridin-2-amine would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates).

Each crystalline form obtained would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize the different polymorphs. If different polymorphs are discovered, single-crystal X-ray diffraction would ideally be used to determine the precise crystal structure of each form, revealing the differences in molecular packing and intermolecular interactions that give rise to the polymorphism. Such studies are crucial in pharmaceutical and materials science, where the specific polymorphic form of a compound can have significant implications for its performance and handling. No studies on the polymorphism of N-ethyl-3-fluoropyridin-2-amine have been reported to date.

Lack of Specific Research Data on the Chemical Reactivity of N-ethyl-3-fluoropyridin-2-amine

Following a comprehensive review of scientific literature and patent databases, there is a notable absence of specific research detailing the chemical reactivity and derivatization strategies for the compound N-ethyl-3-fluoropyridin-2-amine.

While the fields of palladium-catalyzed cross-coupling reactions and heterocyclic chemistry are extensive, dedicated studies focusing on the N-ethyl-3-fluoropyridin-2-amine scaffold appear to be unpublished or not widely available in the public domain. General principles of organic synthesis allow for predictions of its reactivity, but specific experimental data, which is required for a detailed and scientifically accurate article, is not present in the available literature.

The PubChem database, a comprehensive resource for chemical information, currently lists no literature or patent references for N-ethyl-3-fluoropyridin-2-amine uni.lu. Searches for this compound's involvement in specific, well-established reactions yielded no direct results.

Research on analogous compounds, such as other fluorinated aminopyridines, is more common. For example, studies on the synthesis and reactions of 2-amino-3-fluoropyridine (B1272040) and its derivatives exist, often in the context of preparing pharmaceutically relevant molecules google.compatsnap.comsigmaaldrich.com. These studies describe various transformations, including palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling, which are fundamental for creating C-N and C-C bonds, respectively wikipedia.orgchemspider.comnih.govmdpi.comresearchgate.netmdpi.com. However, this body of work does not specifically report using N-ethyl-3-fluoropyridin-2-amine as a substrate.

Without documented research findings, any discussion on the following topics for N-ethyl-3-fluoropyridin-2-amine would be purely speculative:

Chemical Reactivity and Derivatization Strategies for N Ethyl 3 Fluoropyridin 2 Amine

Heterocyclic Ring Transformations and Rearrangements of N-ethyl-3-fluoropyridin-2-amine Scaffold:The chemical literature does not provide examples of ring-closing, ring-opening, or rearrangement reactions involving the N-ethyl-3-fluoropyridin-2-amine scaffold.

Therefore, due to the lack of specific scientific data for N-ethyl-3-fluoropyridin-2-amine, it is not possible to generate the requested in-depth article with detailed research findings and data tables.

Exploration of N Ethyl 3 Fluoropyridin 2 Amine in Materials Science and Catalysis Non Biological Applications

Role as a Precursor in Polymer Chemistry and Advanced Materials

The structural characteristics of N-ethyl-3-fluoropyridin-2-amine, including the presence of a reactive secondary amine and a fluorinated aromatic ring, position it as a promising precursor for the synthesis of specialized polymers. The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and optical clarity.

Synthesis of Fluorinated Pyridine-Based Monomers

N-ethyl-3-fluoropyridin-2-amine serves as a key starting material for creating fluorinated pyridine-based monomers. The amine group provides a reactive site for further chemical modifications, allowing it to be incorporated into larger monomeric structures. For instance, it can undergo reactions such as acylation, alkylation, or condensation with other molecules containing complementary functional groups to form bifunctional monomers suitable for polymerization.

While direct polymerization of N-ethyl-3-fluoropyridin-2-amine is not extensively documented, its parent compound, 2-aminopyridine (B139424), and its derivatives are widely used in synthesizing monomers for various polymers. researchgate.netresearchgate.net This suggests a strong potential for N-ethyl-3-fluoropyridin-2-amine to be used in similar synthetic strategies to create novel fluorinated polymers. The synthesis often involves reacting the aminopyridine with compounds like dicarboxylic acids or diacyl chlorides to form polyamide monomers, or with other vinyl-containing compounds to produce monomers for addition polymerization. kashanu.ac.ir

Characterization of Derived Polymeric Structures and their Non-Biological Properties

Polymers derived from fluorinated pyridine (B92270) monomers are expected to exhibit a range of desirable non-biological properties. The presence of the fluorine atom can lead to low surface energy, high thermal stability, and resistance to chemical degradation. The pyridine ring, being a part of the polymer backbone, can influence the polymer's rigidity, solubility, and electronic properties.

Characterization of such polymers typically involves a suite of analytical techniques to determine their structure and properties.

Table 1: Polymer Characterization Techniques and Expected Properties

| Analytical Technique | Information Obtained | Potential Non-Biological Properties |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. | Provides evidence of the polymer's chemical structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the polymer's repeating units. | Confirms the incorporation of the fluorinated pyridine moiety. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. | High thermal stability for applications in demanding environments. |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting point (Tm). | Insight into the polymer's processing window and amorphous/crystalline nature. |

| Gel Permeation Chromatography (GPC) | Measurement of molecular weight and molecular weight distribution. | Influences mechanical properties like strength and toughness. |

These properties make such polymers candidates for advanced materials in non-biological applications, such as high-performance coatings, specialty films, and dielectric materials in electronics.

N-ethyl-3-fluoropyridin-2-amine in Ligand Design for Non-Biological Catalysis

The aminopyridine scaffold is a well-established platform for the design of ligands in metal-catalyzed reactions. vot.pl The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes that can act as catalysts. The introduction of an ethyl group on the amine and a fluorine atom on the pyridine ring in N-ethyl-3-fluoropyridin-2-amine allows for the fine-tuning of the electronic and steric properties of the resulting ligand.

Development of N-ethyl-3-fluoropyridin-2-amine-Derived Ligands for Metal Catalysis

Ligands derived from N-ethyl-3-fluoropyridin-2-amine can be synthesized through various chemical modifications. The secondary amine can be deprotonated to form an amido ligand, or it can be further functionalized to create multidentate ligands. vot.pl The fluorine atom's electron-withdrawing nature can influence the electron density at the metal center, thereby modulating the catalyst's reactivity and selectivity.

The synthesis of these ligands often involves standard organic reactions, and the resulting ligands can be complexed with a variety of transition metals, such as palladium, copper, and iridium, which are commonly used in catalysis. researchgate.net

Application in Asymmetric Synthesis of Non-Biological Products

A significant area of application for such ligands is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. Chiral ligands derived from N-ethyl-3-fluoropyridin-2-amine can be used to create a chiral environment around the metal center, guiding the transformation of a prochiral substrate to a specific enantiomer.

While specific applications of N-ethyl-3-fluoropyridin-2-amine in this area are still emerging, the broader class of aminopyridine ligands has shown success in various asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and hydroaminations. vot.pl The development of catalysts based on N-ethyl-3-fluoropyridin-2-amine could lead to new and efficient methods for synthesizing non-biological, enantiomerically pure compounds for use in materials science and agrochemicals.

Development of Functional Materials and Sensors (Excluding Biomedical Devices)

The unique electronic and structural features of N-ethyl-3-fluoropyridin-2-amine make it a candidate for incorporation into functional materials and sensors for non-biomedical applications. The fluorinated pyridine moiety can engage in specific interactions, such as π-π stacking and hydrogen bonding, which can be exploited in the design of materials with tailored properties. ossila.com

For example, materials incorporating this compound could be developed as chemosensors for the detection of metal ions or organic analytes. The binding of an analyte to the fluoropyridine unit could induce a change in the material's optical or electronic properties, such as a color change or a change in fluorescence, providing a detectable signal. The development of such sensors would be valuable for environmental monitoring and industrial process control.

Table 2: Potential Non-Biomedical Applications in Functional Materials

| Application Area | Functionality | Role of N-ethyl-3-fluoropyridin-2-amine |

| Chemosensors | Detection of metal ions or organic pollutants. | Provides a specific binding site for the analyte. |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). | The fluorinated pyridine core can influence charge transport and emission properties. |

| Gas Separation Membranes | Selective transport of specific gases. | The polymer's free volume and interaction with gas molecules can be tuned by the fluorinated monomer. |

Further research into the properties of materials derived from N-ethyl-3-fluoropyridin-2-amine is expected to uncover new and innovative applications in the realm of materials science.

Fabrication of N-ethyl-3-fluoropyridin-2-amine-Based Functional Materials

The synthesis of functional materials based on N-ethyl-3-fluoropyridin-2-amine is an area ripe for investigation. The presence of a reactive secondary amine and an aromatic pyridine ring provides multiple avenues for polymerization or incorporation into larger material frameworks. The fluorine substituent is of particular interest as it can significantly modify the electronic properties, thermal stability, and intermolecular interactions of the resulting materials.

Potential fabrication routes could include:

Polymerization: The amine functionality of N-ethyl-3-fluoropyridin-2-amine could be utilized in step-growth polymerization reactions. For instance, it could be reacted with diacyl chlorides, diisocyanates, or epoxides to form polyamides, polyureas, or epoxy resins, respectively. The resulting polymers would possess the fluoropyridyl moiety as a repeating unit, which could influence properties such as solubility, thermal resistance, and dielectric constant.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the exocyclic amine group are potential coordination sites for metal ions. This suggests that N-ethyl-3-fluoropyridin-2-amine could serve as a ligand for the construction of coordination polymers or MOFs. These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The fluorine atom could influence the framework's electronic environment and its interactions with guest molecules.

Surface Functionalization: The compound could be grafted onto the surface of various substrates, such as silica, metal oxides, or carbon nanomaterials. This surface modification could be achieved through reactions involving the amine group, leading to materials with tailored surface properties. For example, functionalizing a sensor surface with this molecule could enhance its selectivity towards specific analytes.

Performance Evaluation in Non-Biological Sensing or Optoelectronic Applications

The unique combination of functional groups in N-ethyl-3-fluoropyridin-2-amine suggests its potential for creating materials with interesting sensing and optoelectronic properties. The performance of such hypothetical materials would need to be rigorously evaluated.

Non-Biological Sensing:

The pyridine nitrogen and the amino group can both interact with various analytes through hydrogen bonding or coordination. This makes N-ethyl-3-fluoropyridin-2-amine a candidate for use in chemical sensors. For instance, materials incorporating this compound could be investigated for the detection of metal ions, protons (pH sensing), or electron-deficient organic molecules. The fluorine atom's electron-withdrawing nature would modulate the basicity of the nitrogen atoms, potentially fine-tuning the selectivity and sensitivity of the sensor.

A hypothetical sensing mechanism could involve a change in the material's optical properties (color or fluorescence) upon binding an analyte. The performance of such a sensor would be evaluated based on parameters like:

Sensitivity: The lowest concentration of the analyte that can be reliably detected.

Selectivity: The ability to detect the target analyte in the presence of other interfering species.

Response Time: The time taken for the sensor to respond to a change in analyte concentration.

Reversibility: The ability of the sensor to return to its baseline state after the analyte is removed.

Optoelectronic Applications:

Fluorinated aromatic compounds are often used in organic electronics due to their high electron affinity and stability. The incorporation of the 3-fluoropyridin-2-amine moiety into conjugated polymers or small molecules could lead to materials with desirable properties for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

The performance of such materials would be assessed by measuring key optoelectronic parameters.

| Potential Application | Key Performance Metrics | Hypothetical Role of N-ethyl-3-fluoropyridin-2-amine |

| Organic Light-Emitting Diodes (OLEDs) | External Quantum Efficiency (EQE), Luminous Efficacy, Color Purity (CIE coordinates), Operating Lifetime | The fluorinated pyridine core could serve as an electron-transporting or emissive layer component, potentially leading to improved charge balance and efficiency. |

| Organic Photovoltaics (OPVs) | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), Fill Factor (FF) | As a component in the donor or acceptor material, it could influence the material's energy levels (HOMO/LUMO) and morphology, impacting charge generation and collection. |

| Organic Field-Effect Transistors (OFETs) | Carrier Mobility, On/Off Ratio, Threshold Voltage | The fluorine substitution could enhance the electron mobility in n-type semiconductor materials and improve ambient stability. |

It is important to reiterate that the applications and performance metrics discussed above are speculative and based on the known properties of similar chemical structures. Extensive experimental research would be required to synthesize and characterize materials based on N-ethyl-3-fluoropyridin-2-amine and to validate their potential in these advanced applications. The lack of current research in this specific area highlights an opportunity for future investigations in the ever-evolving field of materials science.

Emerging Research Avenues and Future Outlook for N Ethyl 3 Fluoropyridin 2 Amine

Untapped Synthetic Methodologies and Reaction Discovery

Without existing synthesis routes for N-ethyl-3-fluoropyridin-2-amine in the scientific literature, a discussion of "untapped" methodologies would be entirely theoretical. Generally, the synthesis could potentially start from a commercially available fluoropyridine, such as 2-amino-3-fluoropyridine (B1272040). google.com The subsequent N-ethylation would be a standard procedure in amine synthesis. youtube.com However, the specific reaction conditions, potential side reactions, and purification strategies for this particular compound are not documented. Reaction discovery would first require the actual synthesis and characterization of the molecule to explore its reactivity, for instance, in reactions common for aminopyridines or in cross-coupling reactions.

Advanced Computational Approaches for Predictive Chemistry and Materials Design

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for predicting molecular properties. researchgate.netresearchgate.net For N-ethyl-3-fluoropyridin-2-amine, computational methods could predict its geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap, which indicates reactivity. researchgate.net However, without experimental data for this specific molecule to validate the computational models, any such predictions would remain unconfirmed. PubChem does provide predicted collision cross-section values for different adducts of the molecule. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for N-ethyl-3-fluoropyridin-2-amine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 141.08226 | 125.3 |

| [M+Na]+ | 163.06420 | 133.8 |

| [M-H]- | 139.06770 | 126.6 |

| [M+NH4]+ | 158.10880 | 145.6 |

| [M+K]+ | 179.03814 | 131.8 |

| [M+H-H2O]+ | 123.07224 | 118.1 |

Data from PubChem, calculated using CCSbase. uni.lu

Innovative Applications in Non-Biological Chemical Technologies and Processes

The applications of fluorinated pyridines can range from materials science to agrochemicals. mdpi.comuni-muenster.de For instance, fluorinated polymers can exhibit desirable properties like high thermal stability. nih.gov Given its structure, N-ethyl-3-fluoropyridin-2-amine could theoretically serve as a building block for more complex molecules or as a ligand in coordination chemistry. However, without any reported applications, this remains speculative.

Interdisciplinary Research Synergies within Pure and Applied Organic Chemistry

The intersection of fluorine chemistry and heterocyclic chemistry is a rich area for interdisciplinary research, with implications for medicinal chemistry and materials science. researchgate.netresearchgate.net The unique properties imparted by the fluorine atom can significantly influence the biological activity and material properties of organic molecules. uni-muenster.de Research on N-ethyl-3-fluoropyridin-2-amine could contribute to this field, but currently, there are no published interdisciplinary studies involving this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.